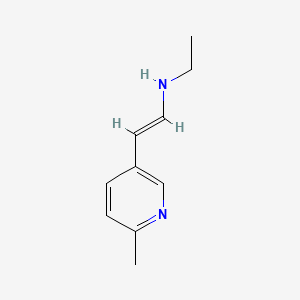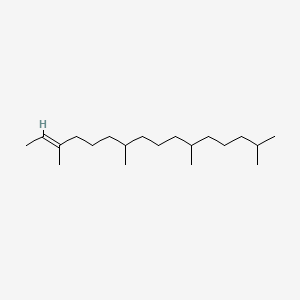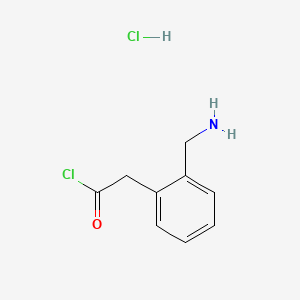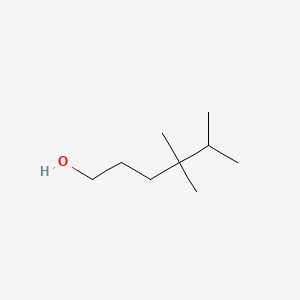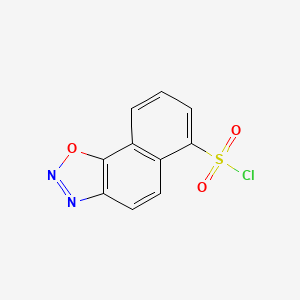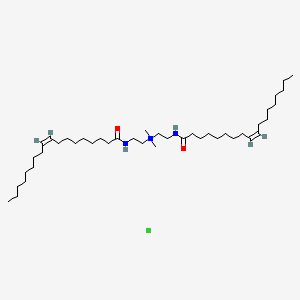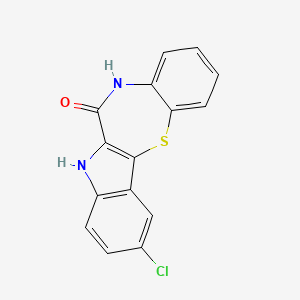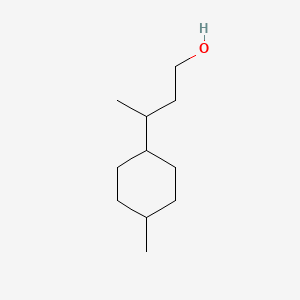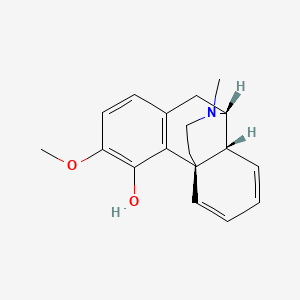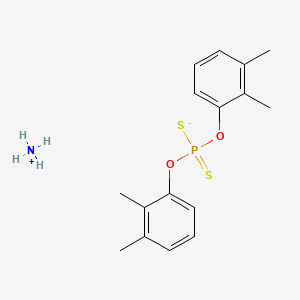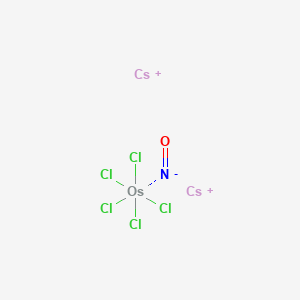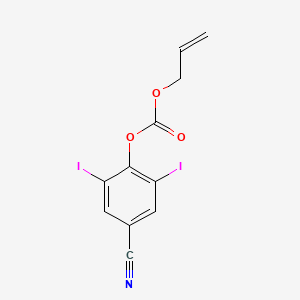
Iodobonil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodobonil, also known by its IUPAC name 4-(allyloxycarbonyloxy)-3,5-diiodobenzonitrile, is a synthetic nitrile herbicide. It has the molecular formula C₁₁H₇I₂NO₃ and a molecular mass of 455.0 g/mol . This compound is known for its ability to inhibit dihydropterate synthase, leading to slow chlorosis in plants . Although considered obsolete, it may still be available in some countries .
Vorbereitungsmethoden
The synthesis of Iodobonil involves several steps. One common method includes the reaction of 4-cyano-2,6-diiodophenol with allyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of 4-(allyloxycarbonyloxy)-3,5-diiodobenzonitrile
Analyse Chemischer Reaktionen
Iodobonil undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Iodobonil has been primarily used as a herbicide. Its ability to inhibit dihydropterate synthase makes it effective in controlling certain types of weeds . due to its obsolescence, its use in scientific research has diminished. There are no significant applications in biology, medicine, or industry beyond its herbicidal properties .
Wirkmechanismus
The mechanism of action of Iodobonil involves the inhibition of dihydropterate synthase, an enzyme crucial for the synthesis of folate in plants. This inhibition leads to a gradual yellowing (chlorosis) of the plant, ultimately resulting in its death . The molecular targets and pathways involved are specific to the folate biosynthesis pathway in plants.
Vergleich Mit ähnlichen Verbindungen
Iodobonil is similar to other nitrile herbicides, such as bromoxynil and ioxynil. its unique structure, featuring two iodine atoms, distinguishes it from these compounds. Bromoxynil and ioxynil also inhibit photosynthesis in plants but do so through different mechanisms and structural features .
Similar Compounds
- Bromoxynil
- Ioxynil
Eigenschaften
CAS-Nummer |
25671-45-8 |
|---|---|
Molekularformel |
C11H7I2NO3 |
Molekulargewicht |
454.99 g/mol |
IUPAC-Name |
(4-cyano-2,6-diiodophenyl) prop-2-enyl carbonate |
InChI |
InChI=1S/C11H7I2NO3/c1-2-3-16-11(15)17-10-8(12)4-7(6-14)5-9(10)13/h2,4-5H,1,3H2 |
InChI-Schlüssel |
GGQDJKYTNRIKQS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)OC1=C(C=C(C=C1I)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


